molecular formula C12H9F3N2 B1451057 4-(3-Pyridinyl)-3-(trifluoromethyl)benzenamine CAS No. 641570-84-5

4-(3-Pyridinyl)-3-(trifluoromethyl)benzenamine

Cat. No. B1451057
CAS RN: 641570-84-5
M. Wt: 238.21 g/mol
InChI Key: AAFIGJVJFKAETB-UHFFFAOYSA-N
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Description

4-(3-Pyridinyl)-3-(trifluoromethyl)benzenamine (4-3-P3-TFMB) is an organic compound with a unique structure that has been gaining interest in the scientific community due to its potential applications in various fields. It is a heterocyclic compound containing a pyridine ring and a trifluoromethylbenzene moiety, and is a derivative of the parent compound pyridine. 4-3-P3-TFMB has been studied for its potential use in the synthesis of pharmaceuticals, materials science, and other applications.

Scientific Research Applications

Synthesis and Chemical Properties

  • Nilotinib Synthesis : The compound has been utilized in the synthesis of Nilotinib, a highly selective tyrosine kinase inhibitor, demonstrating its relevance in the pharmaceutical synthesis sector (Yu Yankun et al., 2011).

Material Science and Engineering

  • Corrosion Inhibition : Schiff bases derived from pyridine compounds have shown effectiveness as corrosion inhibitors for mild steel in acidic medium, highlighting their potential in materials protection and engineering (Manilal Murmu et al., 2019).
  • Luminescent Materials : Pyridyl substituted compounds exhibit aggregation-enhanced emission and multi-stimuli-responsive properties, making them candidates for luminescent material applications (A. Srivastava et al., 2017).

Organic Synthesis

  • Trifluoromethyl-substitution : Research has extended the methodology for trifluoromethyl substitution to pyridines, showcasing the versatility of pyridine derivatives in organic synthesis (F. Cottet, M. Schlosser, 2002).

Medicinal Chemistry

  • Anticonvulsant Agents : Novel Schiff bases of 3-aminomethyl pyridine were synthesized and demonstrated potential as anticonvulsant agents, indicating the therapeutic applications of pyridine derivatives (S. Pandey, R. Srivastava, 2011).

Polymer Science

  • Polyimide Synthesis : Pyridine-containing diamine monomers have been used to synthesize organo-soluble, fluorinated aromatic poly(ether-imide)s, illustrating their importance in high-performance polymer development (Xiaolong Wang et al., 2008).

properties

IUPAC Name

4-pyridin-3-yl-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2/c13-12(14,15)11-6-9(16)3-4-10(11)8-2-1-5-17-7-8/h1-7H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAFIGJVJFKAETB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C(C=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401231858
Record name Benzenamine, 4-(3-pyridinyl)-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401231858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

641570-84-5
Record name Benzenamine, 4-(3-pyridinyl)-3-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=641570-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 4-(3-pyridinyl)-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401231858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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